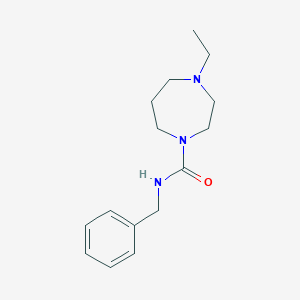
N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide, also known as BEC, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEC belongs to the class of diazepanes, which are known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. In
科学的研究の応用
N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been studied extensively in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. One study found that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has anxiolytic effects in mice, reducing anxiety-like behavior in a dose-dependent manner. Another study found that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has anticonvulsant effects in rats, reducing the number and duration of seizures induced by pentylenetetrazol. These findings suggest that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may be a promising candidate for the treatment of anxiety disorders and epilepsy.
作用機序
The exact mechanism of action of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and a decrease in anxiety and seizure activity.
Biochemical and Physiological Effects:
N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been found to have sedative effects in mice, reducing locomotor activity and inducing sleep. N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has also been shown to have muscle relaxant effects in rats, reducing muscle tone and increasing muscle endurance. These effects suggest that N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may have potential as a therapeutic agent for a variety of conditions, including insomnia and muscle spasms.
実験室実験の利点と制限
One advantage of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide has been shown to have a high affinity for the benzodiazepine site on the GABA-A receptor, making it a useful tool for studying the GABAergic system. However, one limitation of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is that it has not been extensively studied in humans, and its safety and efficacy in humans are unknown. Additionally, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide may have off-target effects that need to be further explored.
将来の方向性
There are a number of future directions for research on N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide. One area of interest is the potential of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a therapeutic agent for anxiety disorders and epilepsy. Further studies are needed to determine the safety and efficacy of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide in humans, as well as the optimal dosage and administration route. Another area of interest is the potential of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a tool for studying the GABAergic system. Future studies could explore the structure-activity relationship of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide and its analogs, as well as the effects of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide on other neurotransmitter systems. Overall, N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide is a promising compound with potential applications in both basic research and clinical medicine.
合成法
The synthesis of N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide involves the reaction of 4-ethyl-1,4-diazepane-1-carboxamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography, yielding N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide as a white crystalline solid.
特性
IUPAC Name |
N-benzyl-4-ethyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-2-17-9-6-10-18(12-11-17)15(19)16-13-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXKGXPACIJWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

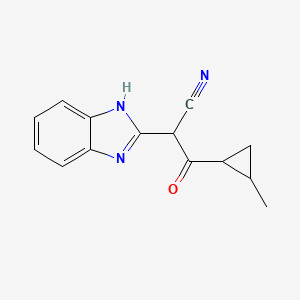
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
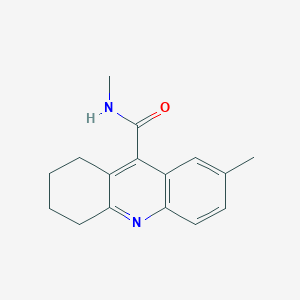
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
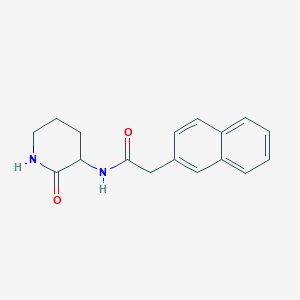
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)

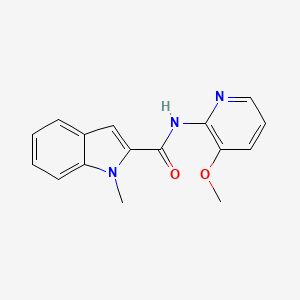
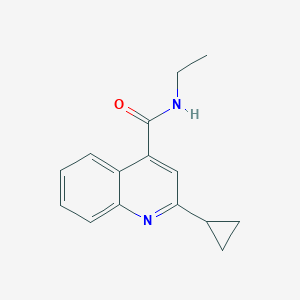
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)